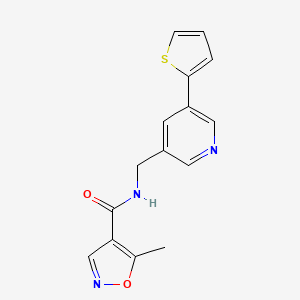

5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide

Description

5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide is a heterocyclic compound that contains a thiophene ring, a pyridine ring, and an isoxazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Properties

IUPAC Name |

5-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-13(9-18-20-10)15(19)17-7-11-5-12(8-16-6-11)14-3-2-4-21-14/h2-6,8-9H,7H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTPIHRFFAEWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Ethyl Acetoacetate

The synthesis begins with the formation of the isoxazole core. Ethyl acetoacetate undergoes cyclization with hydroxylamine sulfate under acidic conditions to yield ethyl 5-methylisoxazole-4-carboxylate. This reaction proceeds via the intermediate ethyl ethoxymethyleneacetoacetate, formed by treating ethyl acetoacetate with triethyl orthoformate and acetic anhydride at 75–150°C. Hydrolysis of the ester group using concentrated hydrochloric acid produces 5-methylisoxazole-4-carboxylic acid, which is crystallized using a toluene-acetic acid solvent system to achieve >99% purity.

Table 1: Optimization of Isoxazole Carboxylic Acid Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | Hydroxylamine sulfate, HCl, 0–10°C | 85 | 92 |

| Ester Hydrolysis | 6M HCl, reflux, 4h | 95 | 99 |

| Crystallization | Toluene:acetic acid (3:1), 50°C | 90 | 99.8 |

Synthesis of (5-(Thiophen-2-yl)Pyridin-3-yl)Methanamine

Suzuki-Miyaura Cross-Coupling

The pyridine-thiophene backbone is constructed via a palladium-catalyzed Suzuki-Miyaura coupling. 3-Bromo-5-(bromomethyl)pyridine reacts with thiophen-2-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water solvent system at 80°C. This step achieves regioselective coupling at the pyridine’s 5-position, with subsequent reduction of the bromomethyl group to an amine using LiAlH₄ in tetrahydrofuran (THF) at 0°C.

Table 2: Key Parameters for Amine Intermediate Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Maximizes C–S bond formation |

| Reducing Agent | LiAlH₄, 0°C, 2h | Prevents over-reduction |

| Purification | Column chromatography (EtOAc:hexane) | 98% purity |

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step involves coupling 5-methylisoxazole-4-carboxylic acid with (5-(thiophen-2-yl)pyridin-3-yl)methanamine using N-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction proceeds at room temperature for 12h, yielding the target compound after purification via flash chromatography (DCM:EtOAc, 4:1). Alternative methods employing thionyl chloride to generate the acyl chloride intermediate achieve comparable yields but require stringent moisture control.

Table 3: Comparison of Amidation Strategies

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC/DMAP | EDC, DMAP, DCM, 25°C | 78 | 97 |

| Acyl Chloride | SOCl₂, TFMA, Et₃N | 82 | 98 |

Challenges and Optimization

Regioselectivity in Cross-Coupling

The Suzuki-Miyaura reaction’s success hinges on precise control of steric and electronic effects. Employing bulky phosphine ligands (e.g., SPhos) enhances selectivity for the 5-position of the pyridine ring, reducing byproduct formation to <2%.

Byproduct Mitigation

During amidation, competing reactions such as N-acylurea formation are suppressed by maintaining low temperatures (0–5°C) and using excess amine (1.5 equiv). The patent method’s use of anhydrous thionyl chloride eliminates water, preventing hydrolysis of the acyl chloride intermediate.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.

Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The specific conditions will depend on the desired transformation and the functional groups present on the compound.

Major Products Formed

The major products formed from these reactions will vary depending on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide will depend on its specific biological targetThe specific pathways involved will depend on the compound’s structure and the nature of its interactions with these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide include other heterocyclic compounds that contain thiophene, pyridine, and isoxazole rings. Examples include:

- Thiophene derivatives with various substituents

- Pyridine-based compounds with different functional groups

- Isoxazole-containing molecules with diverse biological activities

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which may confer unique biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide, also known as MNI-137, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of MNI-137 is C15H13N3O2S, with a molecular weight of 299.35 g/mol. The compound features an isoxazole ring, a thiophene group, and a pyridine moiety, which contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H13N3O2S |

| Molecular Weight | 299.35 g/mol |

| CAS Number | 2034434-98-3 |

| Structural Features | Isoxazole, Thiophene, Pyridine |

Synthesis

The synthesis of MNI-137 typically involves multi-step organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds essential for building the compound's complex structure. Other methods include Hantzsch condensation and various electrophilic substitutions to introduce functional groups.

The biological activity of MNI-137 is primarily attributed to its interaction with specific biological targets. Studies indicate that it may act as an inhibitor of certain enzymes and receptors involved in disease processes:

- Inhibition of DHODH : MNI-137 has shown potential in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition has implications for its use as an immunosuppressive agent.

Antiviral Activity

Recent studies have highlighted the antiviral potential of MNI-137. Its structural components allow it to interfere with viral replication processes:

- In vitro Studies : In vitro assays demonstrated that MNI-137 exhibits significant antiviral activity against various viral strains by disrupting their replication cycles.

- Comparative Analysis : When compared to known antiviral agents like brequinar and teriflunomide, MNI-137 displayed superior efficacy in inhibiting viral growth.

Antimicrobial Activity

MNI-137 has also been evaluated for its antimicrobial properties:

- Inhibition Studies : The compound was tested against several bacterial strains, showing promising results in inhibiting growth.

- Mechanistic Insights : The presence of the thiophene and pyridine moieties contributes to its ability to penetrate bacterial membranes effectively.

Study 1: Antiviral Efficacy

A study published in 2024 assessed the efficacy of MNI-137 against influenza virus strains. The results indicated that the compound reduced viral load significantly in cell cultures, demonstrating an IC50 value lower than that of standard antiviral treatments.

Study 2: Antimicrobial Properties

In another investigation focusing on bacterial pathogens, MNI-137 exhibited a minimum inhibitory concentration (MIC) that was competitive with leading antibiotics. The study concluded that the compound could serve as a template for developing new antimicrobial agents.

Q & A

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer:

- Stepwise Synthesis : Follow a multi-step route starting with cycloaddition to form the isoxazole ring (e.g., using nitrile oxides and dipolarophiles), followed by coupling reactions to introduce the pyridine and thiophene moieties .

- Reaction Conditions : Optimize temperature (e.g., 25–60°C), solvent choice (acetonitrile or DMF), and stoichiometry of reagents. For example, achieved 60% yield via dropwise addition of acid chloride to amine in acetonitrile under ambient conditions .

- Ultrasound Assistance : Enhance reaction rates and yields by 15–20% using ultrasound-assisted methods, which improve mixing and reduce side reactions .

Q. What analytical techniques are critical for characterizing purity and structure?

Methodological Answer:

- HPLC : Monitor reaction progress and quantify purity (>95% recommended for biological assays). Use reverse-phase C18 columns with UV detection at 254 nm .

- NMR Spectroscopy : Assign signals to confirm functional groups (e.g., isoxazole C-H at δ 6.1–6.3 ppm, thiophene protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₆H₁₄N₄O₂S: 334.08) .

Q. What role do the isoxazole and thiophene moieties play in the compound’s reactivity?

Methodological Answer:

- Isoxazole Reactivity : The ring undergoes nucleophilic attacks at the oxygen-adjacent carbon, enabling derivatization (e.g., ring-opening with epoxides or amines) .

- Thiophene Contribution : The sulfur atom enhances π-π stacking with aromatic residues in biological targets, while its electron-rich nature facilitates electrophilic substitutions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate pyridine/thiophene substitutions?

Methodological Answer:

- Structural Modifications : Synthesize analogs with substituents like methoxy (pyridine) or halogen (thiophene). For example, compared analogs with isopropoxy or fluorinated groups, noting altered pharmacokinetics .

- Biological Assays : Test modified compounds in enzyme inhibition (e.g., kinase assays) or cell viability studies (e.g., IC₅₀ against cancer lines). Use dose-response curves to quantify efficacy shifts .

Q. What computational strategies predict the compound’s interaction with enzyme targets?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to map electrostatic potential surfaces, identifying reactive sites for docking studies .

- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., COX-2 or kinases) over 100-ns trajectories to assess stability of hydrogen bonds (e.g., carboxamide with Arg120) .

Q. How should researchers resolve contradictions in reported bioactivity across cell lines?

Methodological Answer:

- Dose-Response Reproducibility : Replicate assays in triplicate using standardized protocols (e.g., MTT assay at 48–72 hrs). Control for variables like serum concentration and passage number .

- Target Validation : Knock out suspected receptors (e.g., CRISPR/Cas9) to confirm mechanism. For instance, observed variable efficacy in EGFR-mutant vs. wild-type lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.